molecular formula C8H10Cl3N B1438374 2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride CAS No. 39959-85-8

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1438374
CAS No.: 39959-85-8
M. Wt: 226.5 g/mol
InChI Key: CNLHJEOJZUHWPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride
  • 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride
  • 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to other similar compounds .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLHJEOJZUHWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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